2-Benzyloxy-4,5-difluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

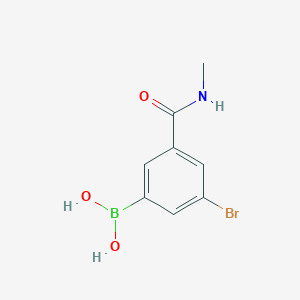

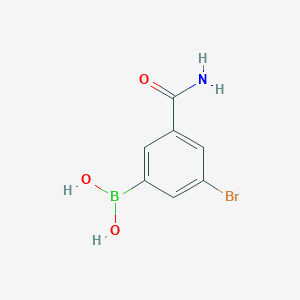

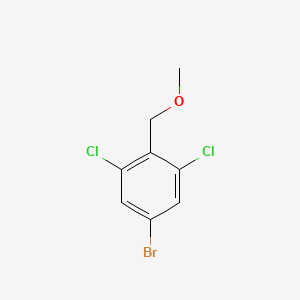

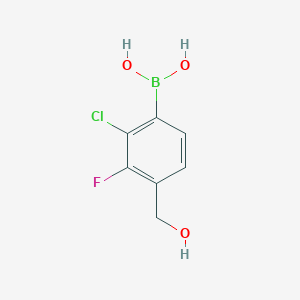

2-Benzyloxy-4,5-difluorophenylboronic acid is a boronic acid compound that has gained a lot of attention in scientific research and industry. It has the molecular formula C13H11BF2O3 and a molecular weight of 264.03 g/mol .

Synthesis Analysis

This compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Molecular Structure Analysis

The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The InChI code is 1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Chemical Reactions Analysis

Boronic acid compounds like 2-Benzyloxy-4,5-difluorophenylboronic acid are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 264.04 g/mol . The storage temperature is 2-8°C .科学的研究の応用

Electrochemical Applications

2-Benzyloxy-4,5-difluorophenylboronic acid and related compounds demonstrate significant utility in the field of electrochemistry, particularly in enhancing the performance of lithium-ion batteries. For example, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole has been identified as a bifunctional electrolyte additive, possessing a reversible redox potential suitable for overcharge protection and acting as an anion receptor to dissolve LiF generated during battery operation. This compound's role in improving battery safety and efficiency underscores the potential of 2-benzyloxy-4,5-difluorophenylboronic acid derivatives in advancing lithium-ion battery technology (Chen & Amine, 2007).

Organic Synthesis and Catalysis

In organic synthesis, these compounds play a crucial role as intermediates and catalysts. The Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids highlights their versatility in synthesizing functionalized organic molecules. This method offers a practical approach for preparing various carboxylic acids, leveraging the easy availability of boronic esters through coupling or direct borylation reactions (Ukai et al., 2006).

Fluorescent Probes and Sensors

Furthermore, derivatives of 2-benzyloxy-4,5-difluorophenylboronic acid contribute to the development of fluorescent probes and sensors, enabling the detection and quantification of biological and chemical species. For instance, novel fluorescence probes designed to selectively detect highly reactive oxygen species and distinguish specific species showcase the compound's application in biological and chemical analysis. These probes' ability to reliably detect reactive species in living cells and their resistance to light-induced autoxidation position them as valuable tools in studying cellular processes and oxidative stress (Setsukinai et al., 2003).

Anticancer Research

In anticancer research, simple phenylboronic acid and benzoxaborole derivatives, structurally related to 2-benzyloxy-4,5-difluorophenylboronic acid, have been investigated for their antiproliferative potential against various cancer cell lines. These compounds have shown promising results as inducers of apoptosis, particularly in ovarian cancer cells, by inducing cell cycle arrest and caspase-3 activation. This research underscores the potential therapeutic applications of these compounds in developing novel anticancer agents (Psurski et al., 2018).

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-Benzyloxy-4,5-difluorophenylboronic acid likely acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, forming a new carbon-carbon bond .

Biochemical Pathways

In the broader context of boronic acids, they are involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Benzyloxy-4,5-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the efficacy of its role in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .

特性

IUPAC Name |

(4,5-difluoro-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHVFXMMMRJAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-4,5-difluorophenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。